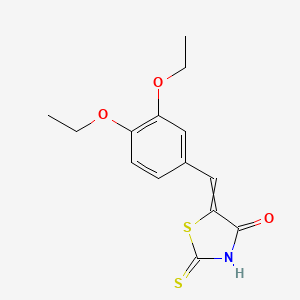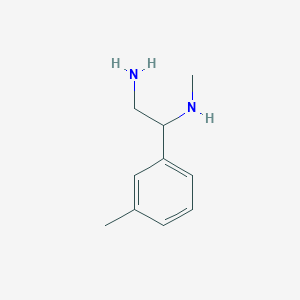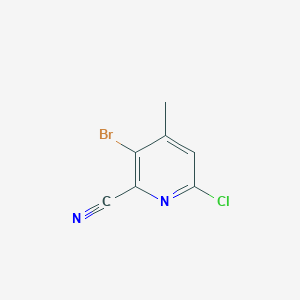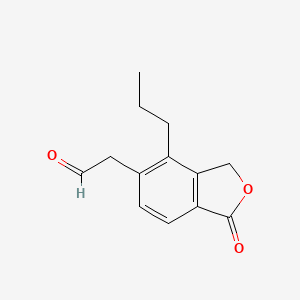
Oxazole,4-(bromomethyl)-2-(4-methoxyphenyl)-5-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Oxazole,4-(bromomethyl)-2-(4-methoxyphenyl)-5-methyl- is an organic compound with the molecular formula C11H10BrNO2. It is a derivative of oxazole, a five-membered heterocyclic compound containing one oxygen and one nitrogen atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Oxazole,4-(bromomethyl)-2-(4-methoxyphenyl)-5-methyl- typically involves multi-step organic reactions. One common method includes the bromination of a precursor compound, followed by cyclization to form the oxazole ring. For instance, starting from 4-methoxybenzaldehyde, the compound can be synthesized through a series of reactions including bromination, methylation, and cyclization under controlled conditions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination and cyclization reactions. The use of efficient catalysts and optimized reaction conditions is crucial to achieve high yields and purity. The process may also involve purification steps such as recrystallization and chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
Oxazole,4-(bromomethyl)-2-(4-methoxyphenyl)-5-methyl- can undergo various chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Cyclization Reactions: The oxazole ring can participate in further cyclization reactions to form more complex structures.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as amines, thiols, and alcohols. Reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various functionalized derivatives, while oxidation and reduction can lead to different oxidation states of the compound .
Scientific Research Applications
Oxazole,4-(bromomethyl)-2-(4-methoxyphenyl)-5-methyl- has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: It is used in the development of novel materials with specific properties, such as polymers and coatings
Mechanism of Action
The mechanism of action of Oxazole,4-(bromomethyl)-2-(4-methoxyphenyl)-5-methyl- involves its interaction with specific molecular targets. The bromomethyl group can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the formation of covalent bonds, modifying the function of the target molecules. The oxazole ring may also participate in hydrogen bonding and π-π interactions, further influencing the compound’s activity .
Comparison with Similar Compounds
Similar Compounds
4-Bromoanisole: Similar in structure but lacks the oxazole ring.
4-Bromomethyl-2-(4-methoxy-phenyl)-thiazole: Contains a thiazole ring instead of an oxazole ring.
Uniqueness
Oxazole,4-(bromomethyl)-2-(4-methoxyphenyl)-5-methyl- is unique due to the presence of both the bromomethyl group and the oxazole ring.
Properties
Molecular Formula |
C12H12BrNO2 |
|---|---|
Molecular Weight |
282.13 g/mol |
IUPAC Name |
4-(bromomethyl)-2-(4-methoxyphenyl)-5-methyl-1,3-oxazole |
InChI |
InChI=1S/C12H12BrNO2/c1-8-11(7-13)14-12(16-8)9-3-5-10(15-2)6-4-9/h3-6H,7H2,1-2H3 |
InChI Key |
YVGMILCKFXBYRI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=C(O1)C2=CC=C(C=C2)OC)CBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![Dimethyl [2-(2-chlorophenyl)-2-oxoethyl]phosphonate](/img/structure/B8560617.png)
![5-[(4-Methoxyquinazolin-6-yl)methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B8560619.png)






![8,8-dimethyl-6,10-dioxaspiro[4.5]decane-2-carboxylic Acid](/img/structure/B8560683.png)
